molecular formula C10H18N2O4 B14494321 3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol CAS No. 65535-96-8

3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol

Cat. No.: B14494321
CAS No.: 65535-96-8
M. Wt: 230.26 g/mol
InChI Key: SLNVXBKDMQXMQY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol is a complex organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its nitro and oxo groups, along with the indolizine core, make it a valuable compound for various applications .

Properties

CAS No.

65535-96-8

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

3,3-dimethyl-8-nitro-4-oxido-2,5,6,7,8,8a-hexahydro-1H-indolizin-4-ium-5-ol

InChI

InChI=1S/C10H18N2O4/c1-10(2)6-5-8-7(11(14)15)3-4-9(13)12(8,10)16/h7-9,13H,3-6H2,1-2H3

InChI Key

SLNVXBKDMQXMQY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2[N+]1(C(CCC2[N+](=O)[O-])O)[O-])C

Origin of Product

United States

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